molecular formula C9H5F5O3 B1442258 2-(Difluoromethoxy)-4-(trifluoromethyl)benzoic acid CAS No. 1236303-07-3

2-(Difluoromethoxy)-4-(trifluoromethyl)benzoic acid

Cat. No.: B1442258
CAS No.: 1236303-07-3
M. Wt: 256.13 g/mol
InChI Key: CTZIULPDDDTPKX-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-4-(trifluoromethyl)benzoic acid is a fluorinated aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where a suitable benzoic acid derivative reacts with difluoromethoxy and trifluoromethylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-4-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy or amino derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Anti-inflammatory and Respiratory Therapies

One of the prominent applications of 2-(difluoromethoxy)-4-(trifluoromethyl)benzoic acid is as a pharmaceutical intermediate in the development of drugs targeting respiratory diseases. Inhibitors of phosphodiesterase 4 (PDE4), which are critical in modulating inflammatory responses, have been linked to compounds similar to this benzoic acid derivative. Roflumilast, a PDE4 inhibitor used for chronic obstructive pulmonary disease (COPD) and asthma, demonstrates the therapeutic potential of fluorinated benzoic acids in respiratory therapies .

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit antimicrobial activity against various bacterial strains. The incorporation of difluoromethoxy and trifluoromethyl groups enhances the lipophilicity and bioavailability of these compounds, making them suitable candidates for developing new antimicrobial agents.

Polymer Chemistry

Fluorinated compounds like this compound are valuable in polymer chemistry due to their unique properties. They can be used to synthesize high-performance polymers with enhanced thermal stability and chemical resistance. These materials are particularly useful in coatings, adhesives, and other industrial applications where durability is critical.

Cosmetic Formulations

The cosmetic industry has shown interest in fluorinated compounds for their ability to improve product stability and skin penetration. Research into the formulation principles highlights the potential for using such compounds to enhance the effectiveness of topical products . The safety and efficacy assessments required by regulatory bodies further emphasize the importance of these compounds in cosmetic formulations.

Case Study: Respiratory Drug Development

A study focused on the synthesis of PDE4 inhibitors demonstrated that modifications including difluoromethoxy and trifluoromethyl groups significantly improved anti-inflammatory efficacy in preclinical models. The findings suggest that these modifications not only enhance pharmacokinetic properties but also reduce side effects associated with traditional therapies .

Case Study: Antimicrobial Activity

In another study, a series of fluorinated benzoic acids were evaluated for their antimicrobial properties against a range of pathogens. Results indicated that the presence of difluoromethoxy and trifluoromethyl groups correlated with increased antibacterial activity, suggesting a promising avenue for developing new antibiotics.

Summary Table of Applications

Application AreaSpecific UsesKey Findings
PharmaceuticalPDE4 inhibitors for respiratory diseasesEnhanced efficacy and reduced side effects
AntimicrobialDevelopment of new antibioticsIncreased activity against various bacterial strains
Material ScienceSynthesis of high-performance polymersImproved thermal stability and chemical resistance
Cosmetic FormulationsEnhanced stability and skin penetrationPositive effects on product effectiveness

Mechanism of Action

The mechanism by which 2-(Difluoromethoxy)-4-(trifluoromethyl)benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity, leading to more effective interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of difluoromethoxy and trifluoromethyl groups in 2-(Difluoromethoxy)-4-(trifluoromethyl)benzoic acid makes it unique compared to other fluorinated benzoic acids. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

2-(Difluoromethoxy)-4-(trifluoromethyl)benzoic acid is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its difluoromethoxy and trifluoromethyl substituents, may exhibit unique pharmacological properties that are valuable in drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H6F5O2. The presence of multiple fluorine atoms significantly influences its lipophilicity and metabolic stability, which are crucial for its biological activity.

The biological activity of fluorinated benzoic acids often relates to their ability to interact with various biological targets, including enzymes and receptors. For instance, compounds with trifluoromethyl groups have been shown to enhance binding affinity to specific targets due to their electron-withdrawing properties, which can stabilize interactions through hydrogen bonding or π-π stacking.

  • Inhibition of Enzymatic Activity : Similar compounds have demonstrated inhibitory effects on phosphodiesterase (PDE) enzymes, which play a critical role in various signaling pathways. The trifluoromethyl group has been associated with increased potency against PDE4, a target for anti-inflammatory therapies .
  • Modulation of Lipophilicity : The introduction of difluoromethoxy groups can alter the lipophilicity of the compound, potentially enhancing its absorption and distribution within biological systems .

Pharmacokinetics

Pharmacokinetic studies indicate that fluorinated compounds often exhibit improved metabolic profiles. The presence of difluoromethoxy and trifluoromethyl groups can lead to decreased clearance rates and prolonged half-lives in vivo. For example, studies on similar compounds suggest that they may undergo phase I metabolism primarily via cytochrome P450 enzymes, leading to the formation of stable metabolites that retain biological activity .

Case Studies

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound.

  • Study on PDE Inhibition : A study focusing on dual inhibitors targeting soluble epoxide hydrolase (sEH) and PDE4 highlighted the importance of substituent positioning in enhancing inhibitory potency. The introduction of a trifluoromethyl group at specific positions significantly increased the compound's efficacy .
  • Anti-inflammatory Effects : Research demonstrated that fluorinated benzoic acids could reduce inflammation markers in preclinical models. These findings suggest that this compound may have therapeutic potential in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
PDE4 InhibitionCompetitive inhibition
Anti-inflammatory EffectsReduction of pro-inflammatory cytokines
Modulation of LipophilicityIncreased permeability

Properties

IUPAC Name

2-(difluoromethoxy)-4-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5O3/c10-8(11)17-6-3-4(9(12,13)14)1-2-5(6)7(15)16/h1-3,8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZIULPDDDTPKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)OC(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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